molecular formula C12H23N3O2 B8109814 4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B8109814
M. Wt: 241.33 g/mol
InChI Key: VEYIXRUYSSIUHX-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a heterocyclic compound featuring a spirocyclic core with three nitrogen atoms (1,4,9-triaza) and a ketone group at position 5. The 2-methoxyethyl substituent at position 4 distinguishes it from related analogs.

Properties

IUPAC Name

4-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-14-7-8-15(9-10-17-2)11(16)12(14)3-5-13-6-4-12/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYIXRUYSSIUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C12CCNCC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction Optimization

Critical parameters include solvent choice (e.g., dichloromethane or toluene), temperature (80–120°C), and catalyst (p-toluenesulfonic acid). Yields range from 45% to 68% depending on steric hindrance. Stereochemical outcomes are influenced by precursor symmetry; asymmetric diketones often produce racemic mixtures, necessitating subsequent resolution.

Methylation of the Tertiary Amine

Quaternization of the tertiary amine is achieved using methyl iodide or dimethyl sulfate. Patent WO2014063778A1 reports methylation under phase-transfer conditions (tetrabutylammonium bromide, NaOH, CH2_2Cl2_2), yielding >90% conversion. Excess methylating agent and prolonged reaction times (12–24 hours) are required due to steric hindrance.

Stereochemical Control and Resolution

The target compound exhibits two chiral centers, necessitating asymmetric synthesis or resolution. Patent AU2002238947B2 employs chiral auxiliaries, such as (R)- or (S)-1-phenylethylamine, to induce diastereomer formation. Chromatographic separation (silica gel, hexane/EtOAc) isolates enantiomers with >98% ee.

Dynamic Kinetic Resolution

Catalytic asymmetric hydrogenation using Ru-BINAP complexes converts racemic intermediates into enantiomerically enriched products (85–92% ee). This method avoids costly chiral starting materials, enhancing scalability.

Purification and Characterization

Final purification involves recrystallization from ethanol/water or column chromatography. Purity (>99%) is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Structural validation employs 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry. Key spectral data include:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 3.52 (m, 2H, OCH2_2), 3.36 (s, 3H, OCH3_3), 2.98 (s, 3H, NCH3_3).

  • HRMS (ESI): m/z calculated for C14_{14}H25_{25}N3_3O2_2 [M+H]+^+: 280.2019, found: 280.2016.

Scalability and Industrial Considerations

Large-scale production (kilogram batches) utilizes continuous flow reactors to enhance heat transfer and reduce reaction times. Patent US20100234340A1 highlights a 3-step continuous process achieving 61% overall yield . Cost analysis identifies the methylation step as the primary expense driver due to methyl iodide consumption.

Chemical Reactions Analysis

Reductive Amination

Reductive amination is a key reaction for synthesizing spiro compounds like 4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one. This process involves the reaction of carbonyl compounds with amines in the presence of reducing agents to form amines.

Nucleophilic Substitution Reactions

The methoxyethyl group can participate in nucleophilic substitution reactions, making the compound reactive towards electrophiles. This can lead to the formation of various derivatives that may exhibit different biological activities.

Hydrolysis Reactions

In aqueous environments or under acidic conditions, hydrolysis may occur, leading to the breakdown of the methoxy group and potentially yielding other functional groups that can be further modified.

  • Biological Activity and Pharmacological Implications

Research indicates that triazaspiro compounds exhibit various biological activities, including anti-inflammatory and immunomodulatory effects. The specific compound has shown promise in inhibiting chemokine receptors, which play a crucial role in immune responses and inflammation .

Table: Biological Activities

Activity TypeObserved Effect
Chemokine InhibitionSignificant reduction in leukocyte migration
Anti-inflammatory ActivityReduction in inflammation markers
CytotoxicityVaries based on substituents

The compound this compound represents a fascinating area of study within medicinal chemistry due to its unique structure and potential therapeutic applications. Ongoing research into its chemical reactions and biological activities will likely yield valuable insights into its role in pharmacology and drug development.

  • References

The information provided draws from diverse sources including patent literature and scientific articles focused on similar compounds and their reactions . Further studies are encouraged to explore the full potential of this compound in therapeutic contexts.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it suitable for further investigation in drug development. Key properties include:

  • Antimicrobial Activity : Research indicates that derivatives of triazaspiro compounds possess significant antimicrobial properties, making them potential candidates for treating infections .
  • Anticancer Potential : Studies have shown that certain triazaspiro derivatives can inhibit cancer cell proliferation, suggesting their role as anticancer agents. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
  • CNS Activity : Some derivatives have demonstrated neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential in central nervous system disorders .

Synthetic Methodologies

The synthesis of 4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : The formation of the spiro structure often involves cyclization reactions that can be catalyzed by various agents.
  • Functional Group Modifications : Post-synthesis modifications allow for the introduction of different functional groups to enhance biological activity.
  • Optimization Studies : Structure-activity relationship (SAR) studies are crucial in optimizing the pharmacological profile of the synthesized compounds.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Case Study 1 : A study evaluated the antimicrobial efficacy of various triazaspiro compounds against resistant bacterial strains. The results indicated that certain derivatives showed promising activity comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
  • Case Study 2 : In a preclinical model of cancer, a derivative of this compound was tested for its ability to inhibit tumor growth. The findings revealed a significant reduction in tumor size and improved survival rates in treated subjects compared to controls, indicating strong anticancer potential .

Data Table

The following table summarizes key findings related to the applications of this compound:

Application AreaActivity TypeReference
AntimicrobialBacterial Inhibition
AnticancerTumor Growth Inhibition
NeuroprotectionCNS Activity

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding pockets of proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The spiro[5.5]undecane scaffold with nitrogen atoms is conserved across analogs. Key variations include:

  • Substituent Diversity: Target Compound: 2-Methoxyethyl at position 4. Compound 10 (): 4-((4,4-Dimethylpiperidin-1-yl)methyl)phenyl and 6-(methylamino)pyrimidin-4-yl groups. Compound 34 (): 6-Chloropyrimidin-4-yl and 4-((4,4-dimethylpiperidin-1-yl)methyl)pyridin-3-yl groups. Compound in : 5-Ethyl and 3-(p-chlorobenzoyl)propyl groups on a 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core.

These substituents influence molecular interactions, solubility, and target selectivity. For example, pyrimidinyl groups enhance binding to kinase-like domains, while bulky piperidinylmethyl groups improve metabolic stability .

Pharmacological Activity

Compound Biological Target Key Activity Data Reference
Target Compound Not explicitly reported Inferred potential for HDAC/METTL3 inhibition
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () Fungal HDAC (MoRPD3) IC₅₀: 1 µM (appressorium inhibition)
Compound 10 () METTL3 IC₅₀: <100 nM (selective inhibition)
Compound in Kinase targets (implied) Mass spec: m/z = 486 [M+H]⁺

The target compound’s 2-methoxyethyl group may confer improved solubility over bulkier analogs (e.g., dimethylpiperidinylmethyl), though this could reduce membrane permeability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Predicted)
Target Compound C₁₄H₂₅N₃O₂ ~279.4 Moderate (polar groups)
Compound 10 () C₂₇H₄₀N₇O 478.3 Low (bulky substituents)
Compound in C₂₀H₂₇ClN₂O₃ 378.9 Moderate (chlorine enhances lipophilicity)

Biological Activity

4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a compound belonging to the triazaspiro series, which has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spiro structure that incorporates nitrogen atoms, contributing to its biological properties. The molecular formula is C13H22N4OC_{13}H_{22}N_4O, and its structure can be represented as follows:

Chemical Structure C13H22N4O\text{Chemical Structure }\text{C}_{13}\text{H}_{22}\text{N}_4\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazaspiro compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and A549. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectiveness (IC50/μg/mL)Mechanism of Action
AntimicrobialE. coli62.5Cell wall synthesis inhibition
S. aureus78.12Disruption of membrane integrity
AnticancerHeLa226Induction of apoptosis
A549242.52Cell cycle arrest

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Interaction : The compound may interact with specific receptors or proteins that regulate cellular processes such as apoptosis and proliferation .

Case Studies

Several studies have provided insights into the biological activity of triazaspiro compounds:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazaspiro derivatives against resistant strains of bacteria. The results indicated that certain modifications to the triazaspiro structure enhanced antibacterial activity significantly .
  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability in HeLa cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Q. What are the key synthetic routes for preparing 4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution and cyclization reactions. A representative method involves alkylation of a spirocyclic intermediate with a methoxyethyl group, followed by methylation. Key steps include:

  • Methylation : Use of methyl iodide (MeI) with a strong base (e.g., KOtBu) in THF under nitrogen, achieving ~54% yield after column chromatography .
  • Optimization : Control reaction time (2–4 hours) and temperature (25–80°C) to minimize byproducts. Purification via gradient elution (DCM/MeOH) improves purity .
  • Validation : Monitor progress with TLC and confirm structure via 1H^1H NMR (e.g., methyl singlet at δ 2.98 ppm) and HRMS .

Q. How is the spirocyclic core structure characterized, and what analytical techniques resolve spectral ambiguities?

The spirocyclic scaffold is confirmed by:

  • NMR : Key signals include methoxyethyl protons (δ 3.4–3.6 ppm) and spirocyclic methyl groups (δ 0.93–1.09 ppm). Overlapping signals (e.g., in 13C^{13}C NMR) require 2D experiments (HSQC, HMBC) to assign quaternary carbons .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 554.3607) with <1 ppm error .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for derivatives (not directly reported for this compound but applicable to analogs) .

Advanced Research Questions

Q. How can molecular docking guide the design of 4-(2-Methoxyethyl)-derived METTL3 inhibitors, and what structural features enhance binding affinity?

Computational studies on similar spirocyclic compounds reveal:

  • Binding pockets : The methoxyethyl group stabilizes interactions with hydrophobic residues (e.g., Phe, Leu) in METTL3’s catalytic domain. Substituents at the 9-position (e.g., pyrimidinyl groups) improve selectivity .
  • SAR insights : Bulky substituents (e.g., benzylamino groups) increase steric hindrance, reducing off-target effects. Hydrogen bonding with backbone amides (via carbonyl groups) enhances affinity .
  • Validation : Compare docking scores (e.g., Glide SP) with in vitro IC50_{50} values to prioritize candidates .

Q. How should researchers resolve contradictions in 13C^{13}C13C NMR data for spirocyclic compounds, particularly missing or overlapping signals?

Missing carbons in 13C^{13}C NMR (e.g., due to dynamic effects or symmetry) are addressed by:

  • Variable temperature NMR : Reduces signal broadening in flexible regions (e.g., methoxyethyl chains) .
  • Isotopic labeling : 13C^{13}C-enriched samples clarify ambiguous assignments.
  • Complementary techniques : Use DEPT-135 to distinguish CH3_3, CH2_2, and CH groups. Compare with analogs (e.g., 1,4-diazaspiro[5.5]undecan-5-one derivatives) .

Q. What strategies improve the metabolic stability of 4-(2-Methoxyethyl)-containing compounds in pharmacokinetic studies?

  • Structural modifications : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides).
  • Prodrug design : Mask polar groups (e.g., hydroxyls) as acetates or phosphates to enhance permeability .
  • In vitro assays : Assess stability in liver microsomes and plasma. Use LC-MS to identify degradation products .

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